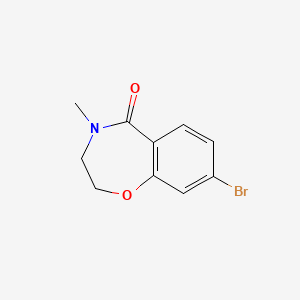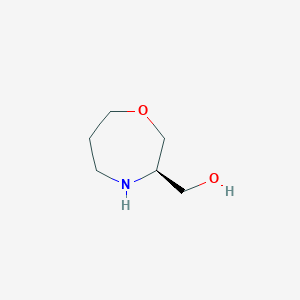![molecular formula C17H13N5OS B13895039 4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13895039.png)
4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a pan-RAF inhibitor, which makes it a promising candidate for cancer treatment. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, contributes to its biological activity and specificity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide involves several key steps. One efficient method includes a robust and scalable Pd-catalyzed carbonylation reaction to generate the thienopyrimidine core. This is followed by a highly chemoselective Pt/V/C-catalyzed nitro group reduction to access the penultimate intermediate. The final amide coupling is accomplished using N,N,N’,N’-tetramethylchloroformamidinium hexafluorophosphate (TCFH) as the coupling reagent .
Industrial Production Methods
For industrial-scale production, the process is designed to be robust and scalable. The final product is obtained with high yield, purity, and form stability. The methods are capable of producing the compound with upwards of 95% purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Commonly used to reduce nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like Pt/V/C are employed for nitro group reduction.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine .
Wissenschaftliche Forschungsanwendungen
4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated as a potential pan-RAF inhibitor for cancer treatment.
Industry: Utilized in the development of pharmaceutical formulations due to its stability and efficacy.
Wirkmechanismus
The compound exerts its effects by inhibiting the RAF kinase family, which plays a crucial role in cell signal transduction pathways. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells. The molecular targets include RAF, FMS, DDR1, and DDR2 kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-N-(1-((3-chloro-2-fluorophenyl)amino)-6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide
- 4-amino-N-(1-((3-chloro-2-fluorophenyl)amino)-6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide bis-mesylate salt
Uniqueness
What sets 4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide apart is its high selectivity and potency as a pan-RAF inhibitor. Its unique structure allows for specific interactions with its molecular targets, making it a valuable compound in cancer research and treatment .
Eigenschaften
Molekularformel |
C17H13N5OS |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H13N5OS/c1-9-2-3-10-6-19-5-4-11(10)13(9)22-17(23)12-7-24-15-14(12)20-8-21-16(15)18/h2-8H,1H3,(H,22,23)(H2,18,20,21) |
InChI-Schlüssel |
WFPRKWFCJTUXKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)NC(=O)C3=CSC4=C3N=CN=C4N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13894963.png)
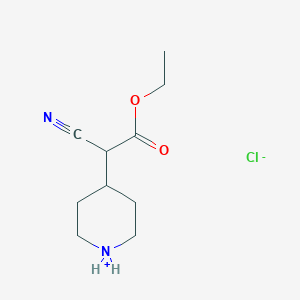
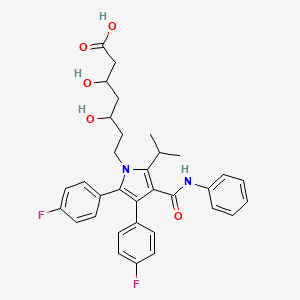
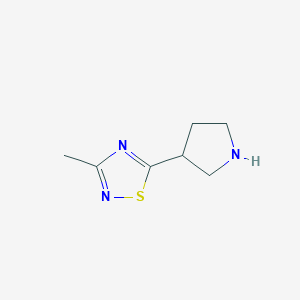


![3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13895001.png)
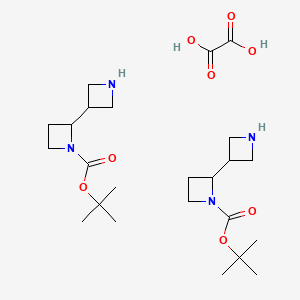
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13895006.png)
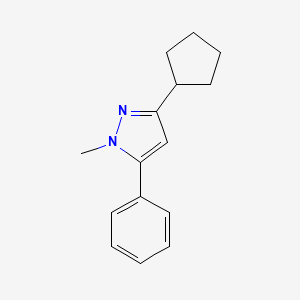
![1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile](/img/structure/B13895019.png)
